5-Methyl-2-(propan-2-yloxy)pyridin-3-ol
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Overview
Description
5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position, a hydroxy group at the 3-position, and an isopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridin-3-ol as the starting material.
Alkylation: The hydroxyl group at the 3-position is protected, and the 2-position is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is then removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yloxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The methyl group at the 5-position can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 5-Methyl-2-(propan-2-yloxy)pyridine-3-carboxylic acid.
Reduction: 5-Methyl-2-(propan-2-yloxy)piperidin-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(propan-2-yloxy)pyridin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group at the 3-position can form hydrogen bonds with biological macromolecules, while the isopropoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yloxy)pyridin-3-ol: Lacks the methyl group at the 5-position.
5-Methyl-3-hydroxypyridine: Lacks the isopropoxy group at the 2-position.
2-(Propan-2-yloxy)-5-methylpyridine: Lacks the hydroxyl group at the 3-position.
Uniqueness
5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and isopropoxy groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-propan-2-yloxypyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-9-8(11)4-7(3)5-10-9/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZZQUQZANNPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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